molecular formula C17H26N2O3 B15504358 (S)-tert-Butyl (1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate

(S)-tert-Butyl (1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B15504358
M. Wt: 306.4 g/mol
InChI Key: KMEQFESYHWODBD-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate (CAS 1286207-69-9) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a carbamate-protected amine group and a 4-methoxybenzyl (PMB) protected pyrrolidine nitrogen, making it a valuable synthetic intermediate and building block. The molecular formula is C17H26N2O3 with a molecular weight of 306.40 g/mol . The (S)-enantiomer provides specific stereochemistry that is often critical for biological activity and molecular recognition in drug discovery projects. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, allowing for further selective functionalization of the pyrrolidine ring system . The 4-methoxybenzyl group on the nitrogen further enhances the versatility of this scaffold for multi-step synthesis. Compounds based on the 3-aminopyrrolidine scaffold, such as this one, are frequently explored as key precursors in the development of biologically active molecules, including potential kinase inhibitors and other pharmacologically relevant targets . This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this and all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-9-10-19(12-14)11-13-5-7-15(21-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEQFESYHWODBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 4-methoxybenzyl substituent distinguishes this compound from analogs with alternative aromatic or aliphatic groups. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Reference(s)
(S)-tert-Butyl (1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate 4-methoxybenzyl C₁₇H₂₆N₂O₃* ~306.4 (estimated) N/A N/A ~12.3†
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 4-chlorobenzyl C₁₆H₂₃ClN₂O₂ 310.82 1.17 (predicted) 410.9 (predicted) 12.30
(S)-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate cyclohexanecarbonyl C₁₆H₂₈N₂O₃ 296.41 N/A N/A N/A

*Estimated based on analogous structures. †Assumed similar to the 4-chloro analog due to comparable functional groups.

Key Observations :

  • Electronic Effects : The 4-methoxy group is electron-donating, enhancing the compound’s stability in acidic conditions compared to the electron-withdrawing 4-chloro substituent, which may lower reactivity in nucleophilic environments .
  • Steric Considerations : The bulky tert-butyl carbamate group in all analogs provides steric protection to the pyrrolidine nitrogen, a feature critical in peptide synthesis and catalysis.

Stereochemical and Functional Group Modifications

  • (R)- vs. (S)-Enantiomers: The (S)-enantiomer of tert-butyl carbamates is often favored in medicinal chemistry for its compatibility with biological targets.
  • Acyl vs. Benzyl Groups : Replacing the benzyl group with acyl substituents (e.g., cyclohexanecarbonyl) reduces aromatic interactions but increases hydrophobicity, as seen in the lower molecular weight (296.41 g/mol) of the cyclohexanecarbonyl derivative .

Q & A

Q. Q1: What are the optimal synthetic routes for (S)-tert-Butyl (1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Formation of the pyrrolidine ring via cyclization or reductive amination, using chiral auxiliaries to enforce the (S)-configuration .
  • Step 2 : Introduction of the 4-methoxybenzyl group via alkylation or SN2 substitution under inert conditions (e.g., dry THF, NaH as base) .
  • Step 3 : Carbamate protection with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane, monitored by TLC .
    Stereochemical Control : Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee) . X-ray crystallography or circular dichroism (CD) confirms absolute configuration .

Q. Q2: How do steric and electronic effects of the 4-methoxybenzyl group influence conformational dynamics in this compound?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) reveals that the 4-methoxybenzyl group induces torsional strain in the pyrrolidine ring, stabilizing a gauche conformation .
  • Experimental Validation : NOESY NMR shows proximity between the benzyl aromatic protons and pyrrolidine H3, confirming spatial arrangement .
    Contradiction Note : Substituting 4-methoxy with electron-withdrawing groups (e.g., 3-bromo in ) alters ring puckering, impacting binding affinity .

Biological Activity and Mechanism

Q. Q3: What methodologies identify the biological targets of this compound, and how does its chirality affect activity?

Methodological Answer:

  • Target Identification : SPR (Surface Plasmon Resonance) screens against kinase or GPCR libraries. For example, IC₅₀ values <1 μM for PDE4B inhibition were reported in analogues .
  • Chirality Impact : (S)-enantiomers show 10–50x higher affinity than (R)-forms in receptor-binding assays (e.g., σ1 receptor) due to better steric complementarity .

Q. Q4: Under what conditions does the tert-butyl carbamate group undergo cleavage, and how is this mitigated during storage?

Methodological Answer:

  • Acidic Cleavage : Boc deprotection occurs in TFA/DCM (1:1 v/v) within 1–2 hours at 0°C .
  • Stability : Long-term storage requires anhydrous conditions (-20°C under argon) to prevent hydrolysis. Purity degradation <2% over 12 months when stored properly .

Advanced Applications in Drug Design

Q. Q5: How can structure-activity relationship (SAR) studies optimize this compound for CNS penetration?

Methodological Answer:

  • LogP Optimization : Introducing fluorine at the benzyl para-position (e.g., 4-fluoro analogue in ) reduces LogP from 2.8 to 2.1, enhancing blood-brain barrier permeability .
  • In Silico Screening : Molecular dynamics simulations predict binding to P-glycoprotein (P-gp) efflux pumps; methoxy groups reduce P-gp recognition .

Data Contradictions in Literature

Q. Q6: Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?

Methodological Answer: Discrepancies arise from:

  • pH Dependency : Solubility increases from 0.1 mg/mL (pH 7.4) to 5 mg/mL (pH 2.0) due to protonation of the pyrrolidine nitrogen .
  • Counterion Effects : HCl salts (e.g., ) improve solubility but may alter bioactivity .

Q. Q7: Which advanced chromatographic techniques resolve degradation products of this compound?

Methodological Answer:

  • UHPLC-MS/MS : A C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile gradient separates hydrolyzed carbamate (Rt = 3.2 min) and oxidized pyrrolidine (Rt = 4.5 min) .
  • Forced Degradation : Exposure to 40°C/75% RH for 14 days yields 3 major degradants, quantified via QDa detection .

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